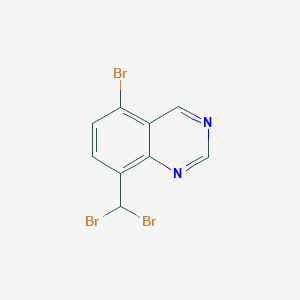
5-Bromo-8-(dibromomethyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-8-(dibromomethyl)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazolines are known for their broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties . The addition of bromine atoms to the quinazoline structure can significantly alter its chemical and biological properties, making this compound an interesting compound for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-(dibromomethyl)quinazoline typically involves the bromination of quinazoline derivatives. One common method is the reaction of 5-bromoquinazoline with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-8-(dibromomethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of less brominated quinazoline derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as amines or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinazoline-2,4-dione derivatives, while substitution reactions can yield a variety of functionalized quinazoline compounds .
Applications De Recherche Scientifique
5-Bromo-8-(dibromomethyl)quinazoline has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Bromo-8-(dibromomethyl)quinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Bromo-8-(dibromomethyl)quinazoline include other brominated quinazoline derivatives, such as 6-Bromoquinazoline and 8-Bromoquinazoline .
Uniqueness
What sets this compound apart is its unique substitution pattern, which can lead to distinct chemical and biological properties. The presence of multiple bromine atoms can enhance its reactivity and potential biological activities compared to other quinazoline derivatives .
Propriétés
Numéro CAS |
1445781-42-9 |
|---|---|
Formule moléculaire |
C9H5Br3N2 |
Poids moléculaire |
380.86 g/mol |
Nom IUPAC |
5-bromo-8-(dibromomethyl)quinazoline |
InChI |
InChI=1S/C9H5Br3N2/c10-7-2-1-5(9(11)12)8-6(7)3-13-4-14-8/h1-4,9H |
Clé InChI |
CGFBZQQAFATWRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=NC=NC2=C1C(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















